molecular formula C17H23ClN2O4 B5304029 (2S,4S,5R)-5-(2-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylic acid

(2S,4S,5R)-5-(2-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B5304029
M. Wt: 354.8 g/mol
InChI Key: VPANDXIKDSVXPN-JDFRZJQESA-N
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Description

(2S,4S,5R)-5-(2-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a hydroxyethyl(methyl)carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-5-(2-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the attachment of the hydroxyethyl(methyl)carbamoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-5-(2-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S,5R)-5-(2-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical processes. Its structural features make it a valuable tool for understanding molecular recognition and binding.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-5-(2-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents on the ring or variations in the attached functional groups. Examples include:

  • (2S,4S,5R)-5-(2-bromophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylic acid
  • (2S,4S,5R)-5-(2-fluorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2S,4S,5R)-5-(2-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S,4S,5R)-5-(2-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-17(16(23)24)10-12(15(22)19(2)8-9-21)14(20(17)3)11-6-4-5-7-13(11)18/h4-7,12,14,21H,8-10H2,1-3H3,(H,23,24)/t12-,14-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPANDXIKDSVXPN-JDFRZJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)N(C)CCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)N(C)CCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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